molecular formula C18H13N3O2 B11185357 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11185357
M. Wt: 303.3 g/mol
InChI Key: CBUDGVQIAAJEEX-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes a furan ring, a benzimidazole ring, and a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with appropriate amines and other intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce reduced forms of the original compound .

Scientific Research Applications

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused ring system that combines furan, benzimidazole, and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(furan-2-yl)-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C18H13N3O2/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2

InChI Key

CBUDGVQIAAJEEX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CO5

Origin of Product

United States

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